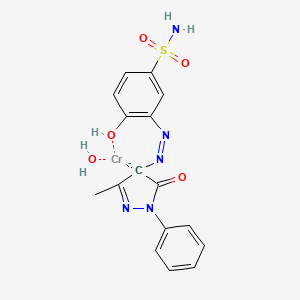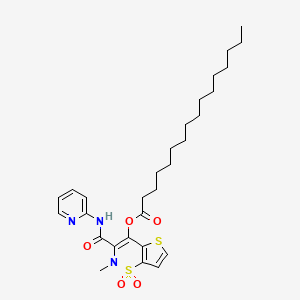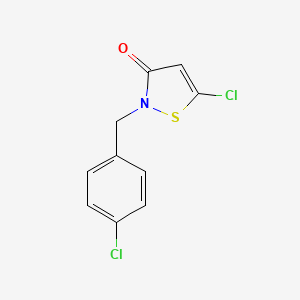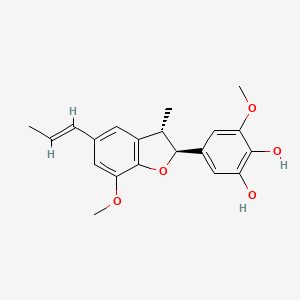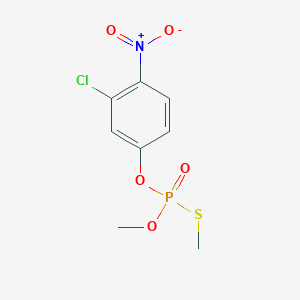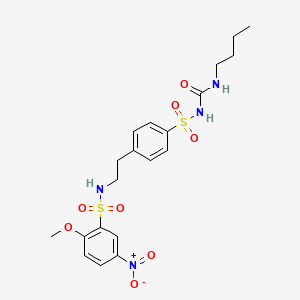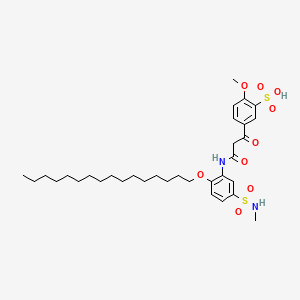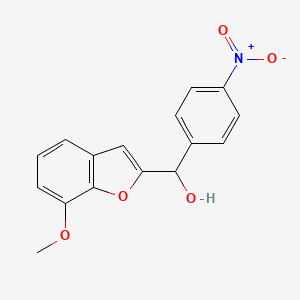
alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol is a complex organic compound that consists of 15 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine and industry.
Preparation Methods
The synthesis of alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol involves multiple steps, typically starting with the formation of the quinoline core. Various synthetic methods can be employed, including cyclization and cycloaddition reactions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antineoplastic, and antiviral agent . Its unique structure also makes it useful in the development of organic light-emitting diodes (OLEDs) and other industrial applications .
Mechanism of Action
The mechanism of action of alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Alpha,4-Dimethyl-8-methoxyfuro(3,2-c)quinoline-2-methanol can be compared to other quinoline derivatives, such as fluoroquinolines and dibenzo[f,h]furo[2,3-b]quinoxaline . These compounds share similar core structures but differ in their substituents and specific properties. The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
Properties
CAS No. |
88654-72-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(8-methoxy-4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C15H15NO3/c1-8-11-7-14(9(2)17)19-15(11)12-6-10(18-3)4-5-13(12)16-8/h4-7,9,17H,1-3H3 |
InChI Key |
XGQHQAIJSMRFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


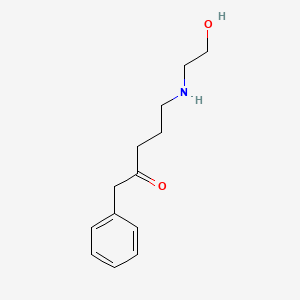

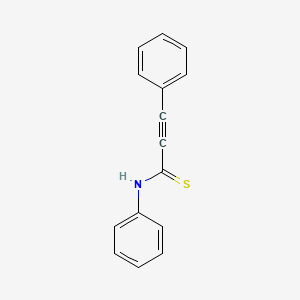
![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
